molecular formula C10H25NO5SSi B3270439 Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- CAS No. 52663-44-2

Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-

Cat. No.: B3270439
CAS No.: 52663-44-2
M. Wt: 299.46 g/mol
InChI Key: YKAUFQXNKOSKLG-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- is a chemical compound with the molecular formula C10H25NO5SSi and a molecular weight of 299.46 . This compound is characterized by its sulfonamide group and triethoxysilyl functional group, which makes it a versatile compound in various chemical applications.

Preparation Methods

The synthesis of Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- typically involves the reaction of methanesulfonamide with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like acids or bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- involves the interaction of its functional groups with target molecules. The sulfonamide group can form hydrogen bonds with biological molecules, while the triethoxysilyl group can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions enable the compound to modify the properties of target molecules and enhance their stability and functionality .

Comparison with Similar Compounds

Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- can be compared with similar compounds such as:

    Methanesulfonamide, N-[3-(trimethoxysilyl)propyl]-: This compound has a similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups. It has different reactivity and solubility properties.

    Methanesulfonamide, N-[3-(triisopropoxysilyl)propyl]-: This compound has triisopropoxysilyl groups, which provide different steric and electronic effects compared to triethoxysilyl groups.

The uniqueness of Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- lies in its balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

N-(3-triethoxysilylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO5SSi/c1-5-14-18(15-6-2,16-7-3)10-8-9-11-17(4,12)13/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAUFQXNKOSKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNS(=O)(=O)C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO5SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40850965
Record name N-[3-(Triethoxysilyl)propyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40850965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-44-2
Record name N-[3-(Triethoxysilyl)propyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40850965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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